

Check Availability & Pricing

# Application Notes: Iridium-Catalyzed Synthesis of Allyl Vinyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Allyl vinyl ether |           |
| Cat. No.:            | B1594437          | Get Quote |

#### Introduction

The synthesis of **allyl vinyl ethers** is of significant interest in organic chemistry, primarily due to their role as key precursors in the Claisen rearrangement, a powerful carbon-carbon bondforming reaction that yields  $\gamma$ , $\delta$ -unsaturated aldehydes and ketones.[1][2][3] Among the various synthetic methods, iridium-catalyzed transfer vinylation has emerged as a highly efficient, versatile, and atom-economical approach.[1] This method typically involves the transfer of a vinyl group from an inexpensive and stable vinyl donor, such as vinyl acetate or an alkyl vinyl ether, to an allyl alcohol.[1][4]

Iridium catalysts, particularly complexes like di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]<sub>2</sub>), are known for their high efficiency and broad functional group tolerance, proceeding under relatively mild conditions.[1][4] A key advantage of this methodology is its applicability in one-pot tandem reactions, where the in situ generated **allyl vinyl ether** undergoes a subsequent Claisen rearrangement upon heating, providing direct access to complex carbonyl compounds.[5][6]

#### Reaction Mechanism

The iridium-catalyzed transfer vinylation using vinyl acetate is thought to proceed through an addition-elimination sequence.[4] The catalytic cycle is initiated by the coordination of the allyl alcohol to the iridium center. In the presence of a base (e.g., Na<sub>2</sub>CO<sub>3</sub>), an iridium-alkoxide is formed. This species then interacts with vinyl acetate, leading to the transfer of the vinyl group to the alcohol and regenerating the catalyst.



## **Data Presentation**

The iridium-catalyzed synthesis of vinyl ethers is applicable to a wide range of alcohols, including various substituted allyl alcohols. The following tables summarize representative yields obtained under iridium catalysis.

Table 1: Iridium-Catalyzed Vinylation of Various Alcohols with Vinyl Acetate

| Entry | Alcohol<br>Substrate               | Catalyst<br>System       | Base                            | Temp (°C) | Time (h) | Yield (%) |
|-------|------------------------------------|--------------------------|---------------------------------|-----------|----------|-----------|
| 1     | p-<br>Methoxyph<br>enol            | [Ir(cod)Cl]2             | Na <sub>2</sub> CO <sub>3</sub> | 100       | -        | 91[4]     |
| 2     | 1-Octanol                          | [Ir(cod)Cl] <sub>2</sub> | Na <sub>2</sub> CO <sub>3</sub> | 100       | 4        | 81        |
| 3     | Benzyl<br>Alcohol                  | [Ir(cod)Cl]2             | Na <sub>2</sub> CO <sub>3</sub> | 100       | 4        | 95        |
| 4     | Cyclohexa<br>nol (sec-<br>alcohol) | [Ir(cod)Cl]2             | Na <sub>2</sub> CO <sub>3</sub> | 100       | 4        | 82        |
| 5     | Thiophenol                         | [Ir(cod)Cl]2             | Na <sub>2</sub> CO <sub>3</sub> | 100       | 4        | 92[4]     |

Data for entries 2-4 derived from representative examples in literature under conditions similar to those in the cited protocol.

Table 2: One-Pot Vinylation and Claisen Rearrangement



| Entry | Allyl<br>Alcohol<br>Substra<br>te                     | Vinyl<br>Donor             | Catalyst<br>System | Base   | Temp<br>(°C) &<br>Time             | Product                                     | Yield<br>(%) |
|-------|-------------------------------------------------------|----------------------------|--------------------|--------|------------------------------------|---------------------------------------------|--------------|
| 1     | trans-2-<br>Methyl-3-<br>phenyl-2-<br>propen-<br>1-ol | Isoprope<br>nyl<br>acetate | [Ir(cod)Cl<br>]2   | Cs₂CO₃ | 100°C,<br>3h then<br>140°C,<br>15h | 5-Methyl-<br>4-phenyl-<br>5-hexen-<br>2-one | 83[5][6]     |

# **Experimental Protocols**

Protocol 1: General Procedure for Iridium-Catalyzed Synthesis of Allyl Vinyl Ether

This protocol is adapted from a reliable Organic Syntheses procedure for the vinylation of alcohols.[1][4]

#### Materials:

- Di-µ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]<sub>2</sub>)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>), anhydrous
- Allyl alcohol (or substituted allyl alcohol)
- Vinyl acetate
- Anhydrous toluene
- Inert gas supply (Argon or Nitrogen)
- Standard oven-dried laboratory glassware (two-necked round-bottomed flask, reflux condenser)
- Magnetic stirrer and heating oil bath

#### Procedure:

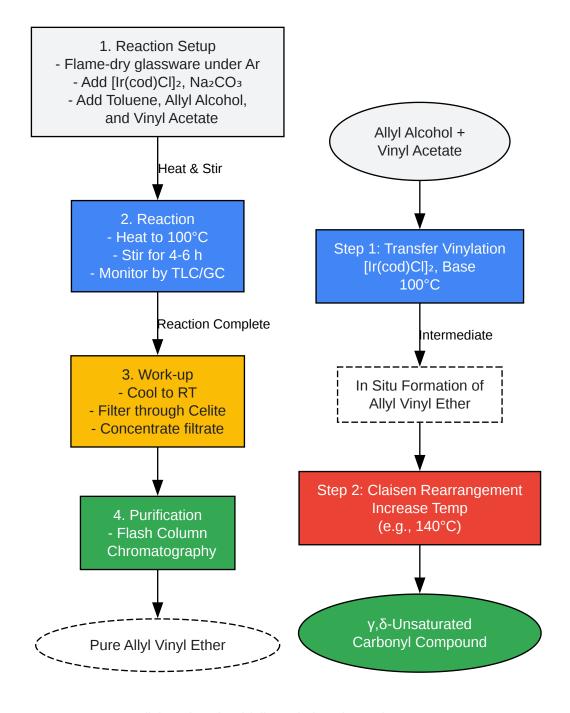


#### · Reaction Setup:

- Fit a 100-mL, two-necked round-bottomed flask with a magnetic stir bar and a reflux condenser connected to an argon/vacuum line. Flame-dry the apparatus under vacuum and then flush with argon.
- Rapidly weigh and add [Ir(cod)Cl]<sub>2</sub> (0.34 g, 0.5 mmol, 0.01 eq.) and anhydrous sodium carbonate (3.18 g, 30 mmol, 0.6 eq.) to the flask.
- Reseal the flask, evacuate, and backfill with argon.
- Successively add anhydrous toluene (50 mL), the allyl alcohol (50 mmol, 1.0 eq.), and vinyl acetate (9.2 mL, 100 mmol, 2.0 eq.) via syringe.

#### Reaction:

- Place the flask into a preheated oil bath at 100°C and stir the mixture vigorously.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
  (GC). The reaction is typically complete within 4-6 hours.


#### · Work-up and Purification:

- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with additional toluene.[1]
- Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
- Purify the resulting crude product by flash column chromatography on silica gel to yield the pure allyl vinyl ether.[1]

## **Visualizations**

The following diagrams illustrate the key processes involved in the iridium-catalyzed synthesis and application of **allyl vinyl ethers**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. benchchem.com [benchchem.com]
- 2. redalyc.org [redalyc.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- To cite this document: BenchChem. [Application Notes: Iridium-Catalyzed Synthesis of Allyl Vinyl Ethers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594437#iridium-catalyzed-synthesis-of-allyl-vinyl-ethers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com